Increased Lipophilicity (LogP) of 2,3-Difluorophenylalanine Compared to Non-Fluorinated Phenylalanine
Fluorination at the 2 and 3 positions of phenylalanine significantly increases the side chain lipophilicity. The calculated LogP value for the DL-2,3-difluorophenylalanine core structure is 1.13, which represents a substantial increase over the LogP of non-fluorinated phenylalanine (LogP of Phe is approximately -0.5 to -0.3 for the side chain in typical prediction models). This increase in lipophilicity can enhance membrane permeability and alter the hydrophobic interactions of peptides into which the residue is incorporated [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.13 (for DL-2,3-difluorophenylalanine core) |
| Comparator Or Baseline | LogP ≈ -0.5 to -0.3 (for non-fluorinated phenylalanine side chain in typical prediction models) |
| Quantified Difference | Increase of ~1.4–1.6 LogP units |
| Conditions | Calculated LogP value |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and alter peptide-protein hydrophobic interactions, which are critical parameters in drug design and can directly influence the selection of this building block over non-fluorinated alternatives.
- [1] Chemsrc. DL-2,3-Difluorophenylalanine. CAS: 236754-62-4. LogP: 1.13. View Source
